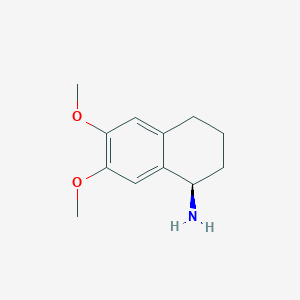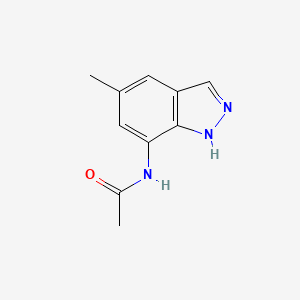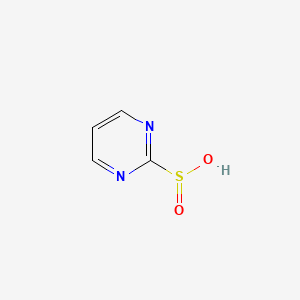
Pyrimidine-2-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine-2-sulfinic acid is a heterocyclic compound containing a pyrimidine ring with a sulfinic acid group attached at the second position. Pyrimidine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids like DNA and RNA. The sulfinic acid group adds unique chemical properties to the molecule, making it a valuable compound in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrimidine-2-sulfinic acid can be synthesized through several methods. One common approach involves the oxidation of pyrimidine-2-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of pyrimidine-2-thiol in an appropriate solvent, such as water or ethanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidine-2-sulfinic acid undergoes various chemical reactions, including:
Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium periodate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, acetonitrile.
Major Products Formed:
Pyrimidine-2-sulfonic acid: Formed through oxidation.
Pyrimidine-2-thiol: Formed through reduction.
Various substituted pyrimidine derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Pyrimidine-2-sulfinic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyrimidine-2-sulfinic acid involves its interaction with molecular targets through its sulfinic acid group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also allows it to participate in oxidative stress pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine-2-thiol: Similar structure but with a thiol group instead of a sulfinic acid group.
Pyrimidine-2-sulfonic acid: An oxidized form of pyrimidine-2-sulfinic acid.
Pyrimidine-4-sulfinic acid: A positional isomer with the sulfinic acid group at the fourth position.
Uniqueness: this compound is unique due to its specific chemical reactivity and the presence of the sulfinic acid group at the second position. This positioning allows for distinct interactions with biological molecules and unique chemical transformations compared to its isomers and derivatives .
Eigenschaften
CAS-Nummer |
288400-79-3 |
|---|---|
Molekularformel |
C4H4N2O2S |
Molekulargewicht |
144.15 g/mol |
IUPAC-Name |
pyrimidine-2-sulfinic acid |
InChI |
InChI=1S/C4H4N2O2S/c7-9(8)4-5-2-1-3-6-4/h1-3H,(H,7,8) |
InChI-Schlüssel |
RKNRIAHABHXEPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


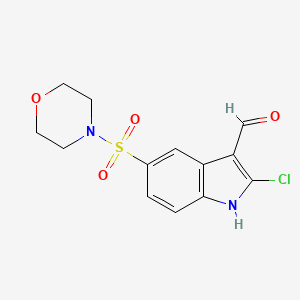
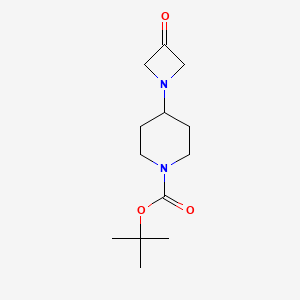
![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B15247705.png)
![5-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B15247719.png)
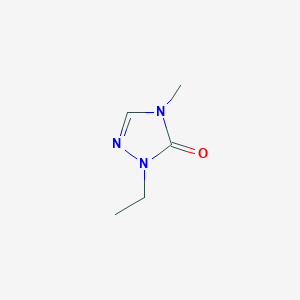

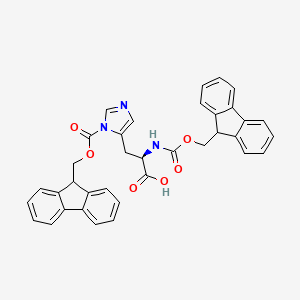
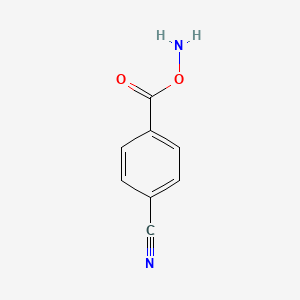

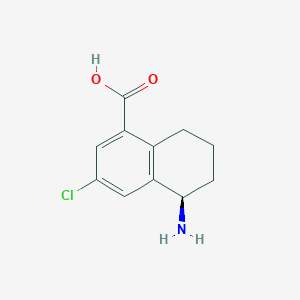
![N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide](/img/structure/B15247768.png)
